molecular formula C22H26N2O5 B3554334 N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide

Cat. No.: B3554334
M. Wt: 398.5 g/mol
InChI Key: XXULNEHSMPPJAT-UHFFFAOYSA-N
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a cyclohexyl ring, a dimethoxyphenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-28-19-11-10-16(14-20(19)29-2)22(12-6-3-7-13-22)15-23-21(25)17-8-4-5-9-18(17)24(26)27/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXULNEHSMPPJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step often involves the alkylation of cyclohexanone with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Nitration: The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitro intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and benzamide groups allows for diverse interactions with biological targets, making it a versatile compound for research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide
Reactant of Route 2
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N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2-nitrobenzamide

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